Cas no 1044664-24-5 (3-O-Acetyl Ezetimibe)

3-O-Acetyl Ezetimibe 化学的及び物理的性質
名前と識別子
-
- 3-O-Acetyl Ezetimibe
- (1S)-3-[(4S,3R)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-2-oxoazetidin-3-yl]-1-(4-fluorophenyl)propyl acetate
- 2-Azetidinone, 3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-, (3R,4S)-
- Ezetimibe 3-O-Acetyl Impurity
- (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone
- (3S,4R)-rel-3-[(3R)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone
-
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.3E-4 g/L) (25 ºC),
3-O-Acetyl Ezetimibe Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A173795-25mg |
3-O-Acetyl Ezetimibe |
1044664-24-5 | 25mg |
$ 827.00 | 2023-04-19 | ||
TRC | A173795-5mg |
3-O-Acetyl Ezetimibe |
1044664-24-5 | 5mg |
$ 173.00 | 2023-09-09 | ||
TRC | A173795-10mg |
3-O-Acetyl Ezetimibe |
1044664-24-5 | 10mg |
$ 339.00 | 2023-09-09 | ||
A2B Chem LLC | AD49203-5mg |
3-O-Acetyl Ezetimibe |
1044664-24-5 | 5mg |
$1163.00 | 2024-04-20 | ||
TRC | A173795-50mg |
3-O-Acetyl Ezetimibe |
1044664-24-5 | 50mg |
$ 1315.00 | 2023-04-19 | ||
TRC | A173795-2mg |
3-O-Acetyl Ezetimibe |
1044664-24-5 | 2mg |
$ 115.00 | 2023-09-09 | ||
A2B Chem LLC | AD49203-50mg |
3-O-Acetyl Ezetimibe |
1044664-24-5 | 50mg |
$3325.00 | 2024-04-20 |
3-O-Acetyl Ezetimibe 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
3-O-Acetyl Ezetimibeに関する追加情報
Introduction to 3-O-Acetyl Ezetimibe (CAS No. 1044664-24-5) and Its Emerging Applications in Modern Medicine
The compound 3-O-Acetyl Ezetimibe (CAS No. 1044664-24-5) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the domain of lipid-lowering agents. Ezetimibe, a well-established drug primarily used for the management of hypercholesterolemia, has been extensively studied for its mechanism of action—specifically its ability to inhibit the absorption of cholesterol in the small intestine. The acetylated derivative, 3-O-Acetyl Ezetimibe, presents a modified version of the parent molecule, which may confer enhanced pharmacokinetic properties or novel therapeutic benefits. This introduction delves into the chemical structure, pharmacological profile, and recent research developments surrounding 3-O-Acetyl Ezetimibe, highlighting its potential role in addressing metabolic disorders.
The chemical structure of 3-O-Acetyl Ezetimibe is characterized by a substituted benzimidazole core, with an acetyl group attached at the 3-position of the imidazole ring. This modification is strategically designed to alter the compound's solubility, metabolic stability, and binding affinity to its target enzyme, ezetimibe transporter (EzT). Unlike its parent compound, which is primarily metabolized via glucuronidation, 3-O-Acetyl Ezetimibe exhibits different metabolic pathways, potentially leading to prolonged half-life and improved bioavailability. Such pharmacokinetic enhancements are particularly valuable in chronic therapeutic regimens where consistent drug levels are critical.
Recent studies have begun to explore the therapeutic potential of 3-O-Acetyl Ezetimibe beyond traditional cholesterol management. Research indicates that this derivative may possess anti-inflammatory properties, which could be beneficial in mitigating atherosclerosis progression. A key finding from preclinical trials suggests that 3-O-Acetyl Ezetimibe can modulate immune cell function by inhibitingNF-κB signaling pathways, thereby reducing pro-inflammatory cytokine production. This mechanism aligns with emerging evidence that inflammation plays a pivotal role in cardiovascular disease pathogenesis.
In addition to its cardiovascular applications, 3-O-Acetyl Ezetimibe has shown promise in preliminary investigations related to metabolic syndrome. Observational studies have linked ezetimibe derivatives with improved glucose homeostasis, possibly through enhanced insulin sensitivity in peripheral tissues. The acetylation modification may enhance these effects by prolonging receptor interaction or altering downstream signaling cascades involved in glucose metabolism. These findings are particularly relevant given the rising prevalence of type 2 diabetes mellitus worldwide.
The synthesis and characterization of 3-O-Acetyl Ezetimibe (CAS No. 1044664-24-5) have been refined through advanced organic chemistry techniques, ensuring high purity and yield suitable for clinical development. Researchers have employed state-of-the-art spectroscopic methods such as NMR and mass spectrometry to confirm structural integrity. Furthermore, computational modeling has been utilized to predict binding interactions between 3-O-Acetyl Ezetimibe and its target proteins, providing insights into potential drug-drug interactions and side effect profiles.
From a regulatory perspective, the development of 3-O-Acetyl Ezetimibe adheres to stringent guidelines set forth by global health authorities such as the FDA and EMA. Clinical trials are currently underway to evaluate its safety and efficacy in diverse patient populations. Early-phase studies have demonstrated favorable tolerability profiles with minimal adverse effects reported. However, long-term monitoring remains essential to assess any delayed or idiosyncratic reactions that may arise with chronic use.
The future direction of research on 3-O-Acetyl Ezetimibe includes exploring combination therapies with other lipid-modifying agents or anti-inflammatory drugs to achieve synergistic effects. Additionally, investigating its potential role in non-alcoholic fatty liver disease (NAFLD) is an area of growing interest due to emerging links between cholesterol metabolism and liver pathology. Such multidisciplinary approaches highlight the versatility of this compound as a therapeutic candidate.
In conclusion,3-O-Acetyl Ezetimibe (CAS No. 1044664-24-5) represents a compelling advancement in pharmaceutical innovation with broad implications for metabolic health management. Its modified structure offers distinct pharmacological advantages over conventional ezetimibe formulations while opening new avenues for treating complex diseases associated with dyslipidemia and inflammation. As further research unfolds,3-O-Acetyl Ezetimibe is poised to become an important tool in modern medicine—addressing unmet needs through targeted molecular intervention.
1044664-24-5 (3-O-Acetyl Ezetimibe) Related Products
- 125072-69-7(2(3H)-Furanone,dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-, (3R,4S)-)
- 163380-20-9(Ezetimibe Diacetate)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)




